molecular formula C12H14Br2O B13310835 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene

Cat. No.: B13310835
M. Wt: 334.05 g/mol
InChI Key: RDHBGEQZOLASNX-UHFFFAOYSA-N
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Description

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is an organic compound with the molecular formula C12H14Br2O . It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a bromocyclopentyl group through an oxygen atom. This compound is part of a broader class of bromobenzene derivatives, known for their reactivity and utility in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene typically involves halogenation reactions. One common method is the Friedel-Crafts reaction, where bromobenzene is reacted with a bromocyclopentyl derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as distillation and recrystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s interactions with molecular targets and pathways depend on the specific context of its application, such as binding to enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene is unique due to the presence of the bromocyclopentyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C12H14Br2O

Molecular Weight

334.05 g/mol

IUPAC Name

1-bromo-4-[(2-bromocyclopentyl)oxymethyl]benzene

InChI

InChI=1S/C12H14Br2O/c13-10-6-4-9(5-7-10)8-15-12-3-1-2-11(12)14/h4-7,11-12H,1-3,8H2

InChI Key

RDHBGEQZOLASNX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)Br)OCC2=CC=C(C=C2)Br

Origin of Product

United States

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